

A Comparative Guide to Restriction Enzymes for the GTYRAC Sequence

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hinc II*

Cat. No.: *B13384543*

[Get Quote](#)

For researchers and scientists engaged in molecular biology and drug development, the precise cleavage of DNA is a fundamental requirement. The GTYRAC sequence is a key recognition site for a specific set of restriction enzymes. This guide provides a detailed comparison of the primary enzyme, HincII, and its main alternative, HindII, which both recognize this sequence. We will delve into their performance characteristics, buffer compatibility, and sensitivity to methylation, supported by experimental protocols.

Performance Comparison of HincII and HindII

HincII and its isoschizomer HindII both recognize the degenerate sequence GTYRAC (where Y is a pyrimidine (C or T) and R is a purine (A or G)). While they share the same recognition sequence, their performance characteristics can differ, influencing the choice of enzyme for a specific application.

Feature	HincII	HindII
Recognition Sequence	GTYRAC	GTYRAC
Cut Site	GTY/RAC	GTY/RAC
Optimal Temperature	37°C	37°C
Heat Inactivation	65°C for 20 minutes[1]	80°C for 20 minutes[2]
Buffer Compatibility	Optimal in NEB rCutSmart™ Buffer[1]	Optimal in NEB NEBuffer™ r2.1[2]
Methylation Sensitivity	dam: Not Sensitive dcm: Not Sensitive CpG: Blocked by some overlapping combinations[1]	dam: Not Sensitive dcm: Not Sensitive CpG: Not Sensitive[2]
Star Activity	Can occur under non-optimal conditions such as high glycerol concentration or prolonged incubation.	Star activity may result from extended digestion[2]. A high-fidelity version (HindIII-HF®) is available with reduced star activity.

Key Considerations for Enzyme Selection

Methylation Sensitivity: A critical point of differentiation is their sensitivity to CpG methylation. HincII can be blocked by certain overlapping CpG methylation patterns, which is an important consideration when working with mammalian genomic DNA[1]. In contrast, HindII is not sensitive to dam, dcm, or CpG methylation, making it a more robust choice for digesting potentially methylated DNA[2].

Buffer Compatibility: For double digest experiments, buffer compatibility is crucial. HincII shows 100% activity in NEB's rCutSmart™ Buffer, which is compatible with over 210 other restriction enzymes[1]. HindII, on the other hand, has its optimal activity in NEBuffer™ r2.1 and only 50% activity in rCutSmart™ Buffer[2]. This may necessitate a sequential digest if used with an enzyme optimized for rCutSmart™ Buffer.

Heat Inactivation: The lower heat inactivation temperature of HincII (65°C) compared to HindII (80°C) can be advantageous in workflows where downstream applications are sensitive to higher temperatures[1][2].

Experimental Protocols

Below are standard protocols for restriction digestion using HincII and HindII.

Protocol for a Typical HincII Digestion (NEB)

Reaction Setup:

Component	50 µL Reaction
Nuclease-free water	to 50 µL
10X rCutSmart™ Buffer	5 µL
DNA	1 µg
HincII	1 µL (10 units)

Procedure:

- Combine the nuclease-free water, rCutSmart™ Buffer, and DNA in a sterile microfuge tube.
- Add the HincII enzyme to the reaction mixture.
- Gently mix by pipetting up and down.
- Incubate at 37°C for 5-15 minutes for a rapid digest, or for 1 hour for a standard digest.
- To inactivate the enzyme, heat the reaction at 65°C for 20 minutes.

Protocol for a Typical HindII (HindIII) Digestion (NEB)

Reaction Setup:

Component	50 µL Reaction
Nuclease-free water	to 50 µL
10X NEBuffer™ r2.1	5 µL
DNA	1 µg
HindIII	1 µL (20 units)

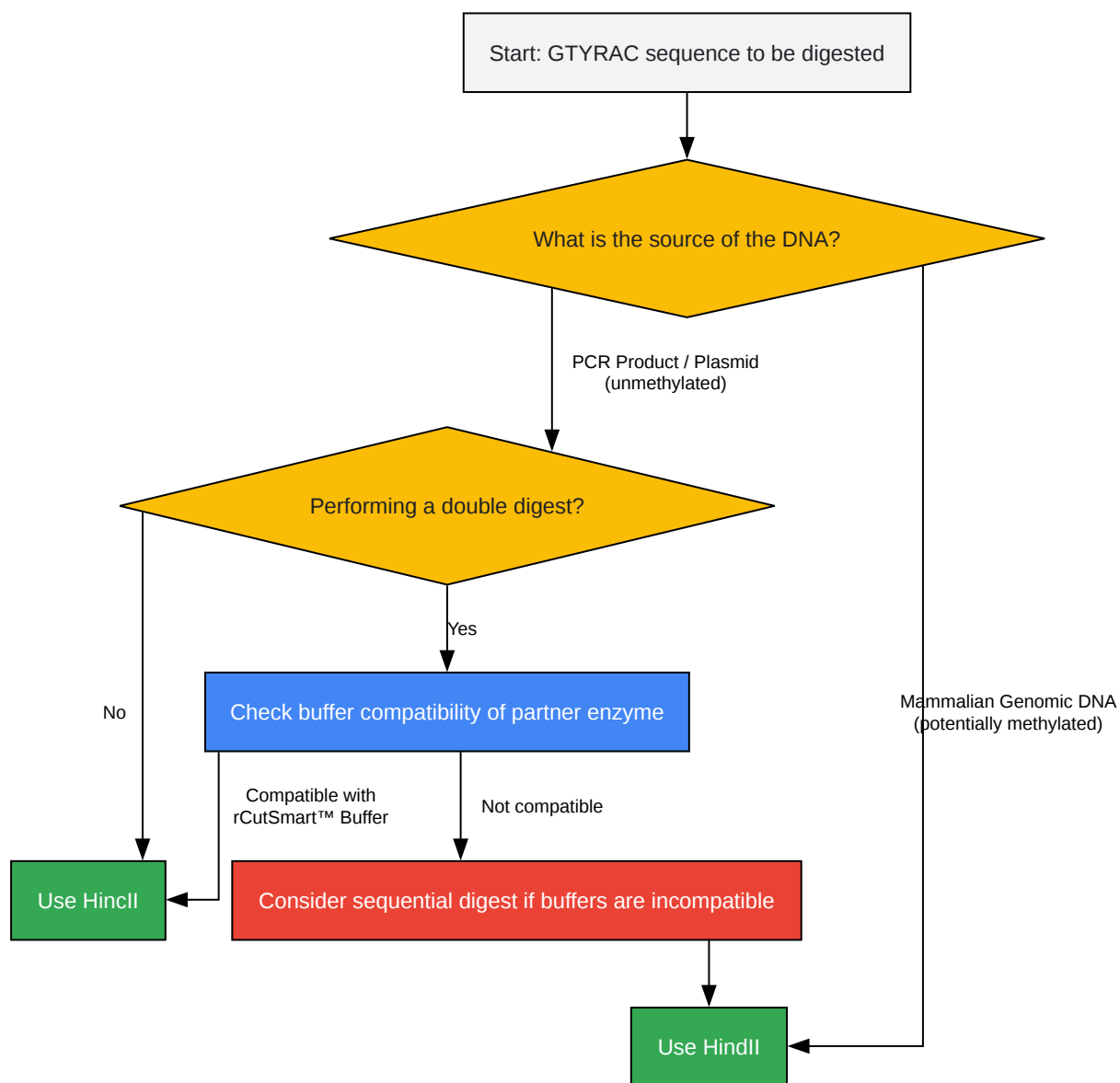
Procedure:

- Assemble the reaction components in a sterile microfuge tube, adding the enzyme last.
- Mix gently by pipetting.
- Incubate at 37°C for 1 hour.
- For enzyme inactivation, heat at 80°C for 20 minutes.

Note: For digestion of supercoiled plasmid DNA with HindIII, more than 1 unit of enzyme per microgram of DNA may be required for complete digestion[2].

Logical Workflow for Enzyme Selection

The following diagram illustrates a decision-making process for selecting the appropriate restriction enzyme for the GTYRAC sequence.



[Click to download full resolution via product page](#)

Caption: Decision workflow for selecting between HincII and HindII.

Signaling Pathways and Experimental Workflows

The process of restriction digestion itself is a direct enzymatic reaction and not part of a complex signaling pathway. The experimental workflow is straightforward, as detailed in the protocols above. The key to a successful experiment lies in the careful selection of the enzyme and buffer system based on the nature of the DNA substrate and the requirements of downstream applications.

In conclusion, both HincII and HindII are effective restriction enzymes for the GTYRAC sequence. The choice between them should be guided by the methylation status of the substrate DNA and the need for compatibility in double digest experiments. For unmethylated DNA and streamlined double digests with compatible enzymes, HincII in rCutSmart™ buffer is an excellent choice. For potentially methylated DNA, HindII offers a more reliable option.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [neb.com](https://www.neb.com) [neb.com]
- 2. [neb.com](https://www.neb.com) [neb.com]
- To cite this document: BenchChem. [A Comparative Guide to Restriction Enzymes for the GTYRAC Sequence]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13384543#alternative-restriction-enzymes-for-gtyrac-sequence\]](https://www.benchchem.com/product/b13384543#alternative-restriction-enzymes-for-gtyrac-sequence)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com